3-(2-Methoxyethoxy)-5-methylbenzoic acid

CAS No.:

Cat. No.: VC13804494

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O4 |

|---|---|

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 3-(2-methoxyethoxy)-5-methylbenzoic acid |

| Standard InChI | InChI=1S/C11H14O4/c1-8-5-9(11(12)13)7-10(6-8)15-4-3-14-2/h5-7H,3-4H2,1-2H3,(H,12,13) |

| Standard InChI Key | AODNGGKDPFJJDA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)OCCOC)C(=O)O |

| Canonical SMILES | CC1=CC(=CC(=C1)OCCOC)C(=O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

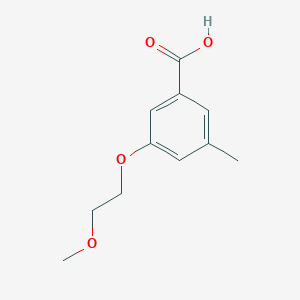

The compound’s structure consists of a benzoic acid core modified with two functional groups: a 2-methoxyethoxy chain at the 3-position and a methyl group at the 5-position (Figure 1). This arrangement introduces both hydrophobic (methyl) and hydrophilic (methoxyethoxy) regions, influencing its solubility and reactivity. The IUPAC name, 3-(2-methoxyethoxy)-5-methylbenzoic acid, reflects this substitution pattern.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O₄ | |

| Molecular Weight | 210.23 g/mol | |

| CAS Number | 1662714-69-3 | |

| PubChem CID | 117925080 | |

| SMILES | CC1=CC(=CC(=C1)OCCOC)C(=O)O | |

| InChIKey | AODNGGKDPFJJDA-UHFFFAOYSA-N |

Synthesis and Manufacturing Processes

Patent-Based Synthesis Route

A Chinese patent (CN107778167A) outlines a two-step synthesis starting from 2,6-dichlorotoluene :

Step 1: Nucleophilic Substitution

2,6-Dichlorotoluene reacts with sodium methoxide in DMF under catalytic Cu(I) conditions (e.g., stannous chloride) at 100–120°C to yield 2-methyl-3-chloroanisole. This step achieves regioselective methoxylation at the 3-position .

Step 2: Grignard Reaction and Carboxylation

2-Methyl-3-chloroanisole undergoes a Grignard reaction with bromoethane and magnesium in THF, followed by carboxylation with dry ice (-10°C). Acidic workup yields the final product with a reported purity of 98.8% .

Table 2: Reaction Conditions and Yields

| Parameter | Step 1 | Step 2 |

|---|---|---|

| Temperature | 100–120°C | -10°C to 50°C |

| Catalyst | Cu(I) salts | Magnesium |

| Solvent | DMF | THF |

| Yield | 85–90% | 75–80% |

Alternative Pathways

Comparative Analysis with Related Benzoic Acid Derivatives

Table 3: Structural and Functional Comparison

The 2-methoxyethoxy chain in 3-(2-Methoxyethoxy)-5-methylbenzoic acid provides greater conformational flexibility compared to the rigid methoxy group in its analog, potentially enhancing binding affinity in target proteins .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume